5-Fluoropyridine-3-carboximidamide hydrochloride
Overview
Description
5-Fluoropyridine-3-carboximidamide hydrochloride is a fluorinated pyridine derivativeIt is particularly noted for its role as a ligand in nuclear magnetic resonance (NMR) studies, where it serves as a specific ligand for proteins like trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-carboximidamide hydrochloride typically begins with 5-fluoropyridine-3-carbonitrile. The nitrile group is converted to the carboximidamide group through a series of chemical reactions. One common method involves dissolving 5-fluoropyridine-3-carbonitrile in methanol and reacting it with ammonia or an amine under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Complexation Reactions: It can form complexes with metal ions and other molecules, which is particularly useful in NMR studies.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Metal Ions: For complexation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while complexation reactions result in metal-ligand complexes.
Scientific Research Applications
5-Fluoropyridine-3-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in NMR studies to investigate molecular interactions and dynamics.
Biology: Serves as a probe for studying protein-ligand interactions, particularly with proteins like trypsin.
Industry: May be used in the synthesis of other fluorinated compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as proteins. As a ligand, it binds to the active site of proteins like trypsin, facilitating the study of protein-ligand interactions through NMR spectroscopy. The fluorine atom in the compound acts as a nuclear spin hyperpolarizable label, enhancing the detection of these interactions .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A known ligand for trypsin, similar to 5-Fluoropyridine-3-carboximidamide hydrochloride.
Other Fluorinated Pyridines: Compounds like 5-chloro-2,3,6-trifluoropyridine, which are used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific binding affinity for proteins like trypsin and its utility in NMR studies. The presence of the fluorine atom enhances its application in hyperpolarization techniques, making it a valuable tool for studying molecular interactions under near-physiological conditions .
Properties
IUPAC Name |
5-fluoropyridine-3-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKVNUPVPZEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-30-2 | |
Record name | 5-fluoropyridine-3-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.